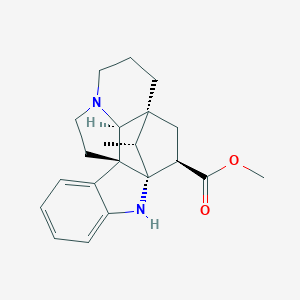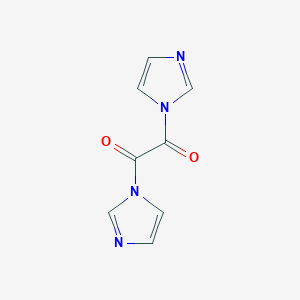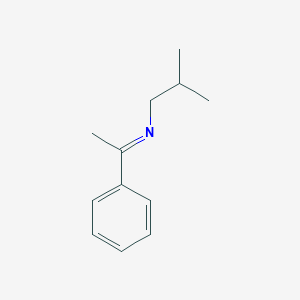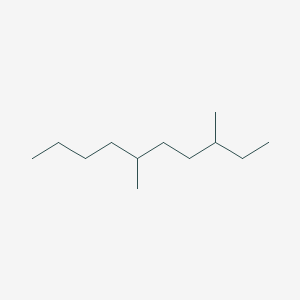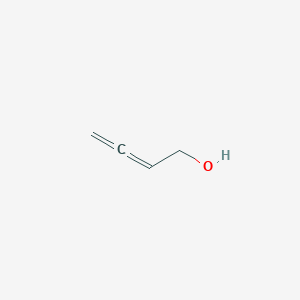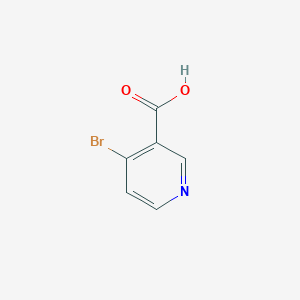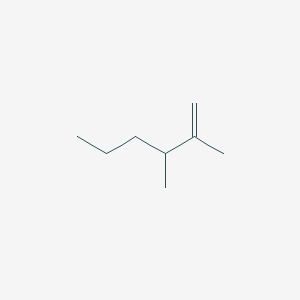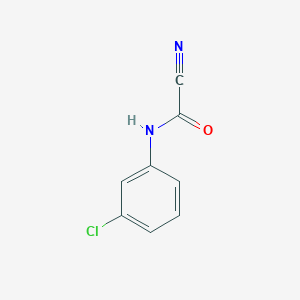
N-(3-chlorophenyl)-1-cyanoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-cyanoformamide, also known as SRI-37330, is a chemical compound with potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-1-cyanoformamide involves binding to the SERT protein and preventing the reuptake of serotonin from the synaptic cleft. This leads to an increase in the concentration of serotonin in the brain, which can have various effects on mood, behavior, and physiology.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(3-chlorophenyl)-1-cyanoformamide depend on the concentration and duration of exposure. At low concentrations, it can enhance serotonin signaling and produce antidepressant-like effects in animal models. At higher concentrations, it can cause serotonin toxicity and neurotoxicity, which can lead to seizures, hyperthermia, and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-1-cyanoformamide in lab experiments is its selectivity for the SERT protein, which allows for more precise manipulation of serotonin signaling compared to other drugs that target multiple serotonin receptors. However, one limitation is its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-1-cyanoformamide. One area of interest is its potential as a therapeutic agent for depression and other mood disorders, given its ability to enhance serotonin signaling. Another area of interest is its use as a tool for studying the role of serotonin in various physiological and pathological processes, such as pain perception, appetite regulation, and addiction. Additionally, further research is needed to elucidate the mechanisms underlying its potential toxicity and to develop safer and more effective derivatives.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-1-cyanoformamide involves the reaction of 3-chlorobenzyl chloride with potassium cyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) and typically requires heating under reflux for several hours. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-cyanoformamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
15313-46-9 |
|---|---|
Produktname |
N-(3-chlorophenyl)-1-cyanoformamide |
Molekularformel |
C8H5ClN2O |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1-cyanoformamide |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12) |
InChI-Schlüssel |
JWDYTQCFUCWWOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C#N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C#N |
Andere CAS-Nummern |
15313-46-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
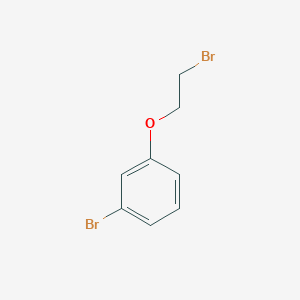
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
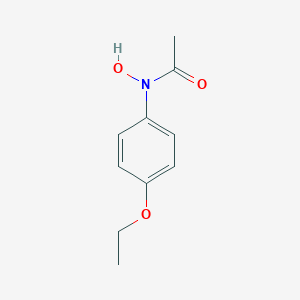
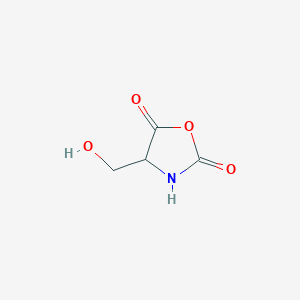
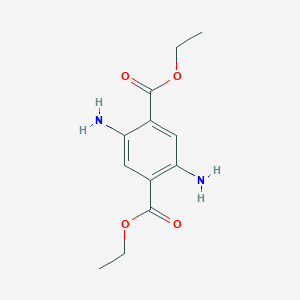
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
